1,1-Difluorodisilane

Description

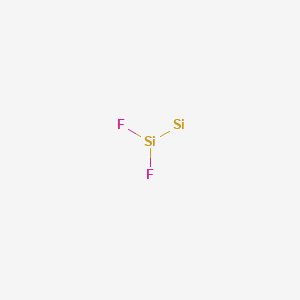

Structure

2D Structure

Properties

CAS No. |

15857-41-7 |

|---|---|

Molecular Formula |

NiSO4 |

Molecular Weight |

94.17 g/mol |

InChI |

InChI=1S/F2Si2/c1-4(2)3 |

InChI Key |

IAVZOLWBTMJEQZ-UHFFFAOYSA-N |

SMILES |

F[Si](F)[Si] |

Canonical SMILES |

F[Si](F)[Si] |

Synonyms |

1,1-Difluorodisilane |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1,1 Difluorodisilane

Quantum Chemical Approaches to 1,1-Difluorodisilane

Quantum chemical calculations offer a powerful means to investigate molecules like this compound at the electronic level. These methods can predict molecular geometries, energies, and other properties with a high degree of accuracy, complementing and sometimes guiding experimental work.

Ab Initio Molecular Orbital Studies

Ab initio molecular orbital theory is a foundational computational method that solves the electronic Schrödinger equation without empirical parameters. unram.ac.id It has been instrumental in elucidating the characteristics of this compound. wayne.eduwayne.edu

The accuracy of ab initio calculations is critically dependent on the choice of the basis set and the treatment of electron correlation. For studies on fluorodisilanes, including this compound, basis sets of at least double-zeta plus polarization (DZP) quality are considered necessary for reliable predictions. wayne.edu Commonly used basis sets at this level include the 6-31G(d) and 6-31G(d,p) basis sets. wayne.edu

To account for electron correlation, which is the interaction between electrons, methods beyond the basic Hartree-Fock (HF) level are required. One widely used approach is Møller-Plesset perturbation theory. For instance, fourth-order Møller-Plesset perturbation theory (MP4) with the 6-31G* basis set has been employed to calculate electron correlation contributions. wayne.edu Specifically, calculations at the MP4SDTQ/6-31G** level, which includes single, double, triple, and quadruple excitations, can yield reaction energies with errors as low as ±1 to ±5 kcal/mol, depending on the nature of the reaction being studied. wayne.edu

Determining the equilibrium geometry of a molecule is a primary step in computational studies. For this compound and related compounds, geometry optimizations have been performed using the Hartree-Fock (HF) method with various basis sets, such as 3-21G and 6-31G*. wayne.edu These optimizations provide crucial information about bond lengths and angles, which are fundamental to understanding the molecule's structure. The force relaxation method is one of the techniques that can be applied for geometry optimization. wayne.edu

Basis Set Selection and Electron Correlation Treatments

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a popular and versatile computational method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical problems. nih.gov

In DFT, the choice of the exchange-correlation functional is crucial. While a universally perfect functional does not exist, various options are available that have been refined to better model exchange and correlation interactions. wikipedia.org For systematic studies of fluorinated disilanes, including this compound, DFT has been used to investigate the most energetically favorable configurations. researchgate.net The selection of the basis set remains an important consideration in DFT calculations, similar to ab initio methods. For example, studies on related dihalogenodisilanes have utilized the 6-311++G(d,p) basis set in conjunction with DFT methods like B3LYP. academicdirect.org

A critical aspect of computational chemistry is the validation of theoretical models against available experimental data. For instance, the heats of formation predicted by computational studies can be compared with experimental values. wayne.edu In a study of fluorodisilanes, isodesmic reactions were used at the MP4/6-31G(d)//HF/6-31G(d) level of theory to predict the heat of formation for this compound to be -174.0 kcal/mol. wayne.edu Such comparisons are essential for assessing the accuracy and reliability of the chosen computational methods and for refining theoretical models to provide more precise predictions for systems where experimental data may be scarce. researchgate.netacademicdirect.org

Data Tables

Table 1: Predicted Heats of Formation for Selected Fluorodisilanes

| Compound | Predicted Heat of Formation (kcal/mol) | Computational Method |

| Fluorodisilane (B576513) | -73.4 | MP4/6-31G(d)//HF/6-31G(d) |

| This compound | -174.0 | MP4/6-31G(d)//HF/6-31G(d) |

| 1,2-Difluorodisilane | -166.2 | MP4/6-31G(d)//HF/6-31G(d) |

Source: Data derived from theoretical investigations using isodesmic reactions. wayne.edu

Functional Selection and Basis Set Considerations

Electronic Structure and Bonding Analysis

The electronic structure and nature of bonding in this compound have been a subject of theoretical interest, providing insights into the molecule's reactivity and properties. Computational chemistry methods are instrumental in elucidating these characteristics at a molecular level. umn.edu

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. libretexts.orgmasterorganicchemistry.com The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and its ability to engage in chemical reactions. libretexts.orgresearchgate.net

A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.org In the context of this compound, the HOMO is typically associated with the Si-Si sigma bond, while the LUMO is often a sigma-antibonding (σ*) orbital. The interaction of electron density from a filled orbital to an adjacent empty antibonding orbital can lead to stabilization. youtube.com Computational studies, often employing methods like Density Functional Theory (DFT), are used to calculate the energies of these orbitals and the resulting gap. umn.edunih.gov The specific energy values can vary depending on the level of theory and basis set used in the calculations. ajchem-a.com

Table 1: Frontier Molecular Orbital Data for this compound (Illustrative) Note: The following data is illustrative and derived from general principles of computational chemistry. Actual values would be obtained from specific quantum chemical calculations.

| Molecular Orbital | Energy (eV) | Character |

| LUMO | Value | σ*(Si-Si) |

| HOMO | Value | σ(Si-Si) |

| HOMO-LUMO Gap | ΔE |

Actual numerical values for the HOMO, LUMO, and the gap would be populated from specific computational studies on this compound.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.desouthampton.ac.uk This analysis is particularly useful for quantifying interactions between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. youtube.comrsc.org

In this compound, significant hyperconjugative interactions can occur. These interactions involve the delocalization of electron density from a filled bonding orbital (like a Si-H or Si-Si bond) or a lone pair into an adjacent empty antibonding orbital (like a σ* orbital). southampton.ac.ukmaterialsciencejournal.org For instance, the interaction between the lone pairs of the fluorine atoms and the antibonding orbital of the Si-Si bond can be analyzed. The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy. uni-muenchen.de

These hyperconjugative effects can influence the molecule's geometry, stability, and reactivity. rsc.org For example, the donation of electron density into an antibonding orbital can lead to a weakening and lengthening of the associated bond. materialsciencejournal.org

Table 2: Key NBO Interactions in this compound (Illustrative) Note: This table illustrates the types of interactions NBO analysis can reveal. Specific stabilization energies (E(2)) would be generated by NBO calculations.

| Donor NBO (Filled) | Acceptor NBO (Empty) | Stabilization Energy (E(2)) (kcal/mol) |

| σ(Si-H) | σ(Si-F) | Value |

| n(F) | σ(Si-Si) | Value |

| σ(Si-Si) | σ*(Si-F) | Value |

E(2) values represent the stabilization energy from the donor-acceptor interaction.

The role of d-orbitals in the bonding of silicon compounds, particularly hypervalent ones, has been a topic of considerable discussion. open.ac.uklsu.edu While silicon has vacant 3d orbitals, their contribution to bonding in tetracoordinate silanes like this compound is generally considered to be minimal. lsu.edumissouri.edu Modern computational studies often indicate that the inclusion of d-orbitals is not essential to describe the bonding in such molecules accurately. lsu.edu

However, in certain contexts, particularly in hypervalent silicon species, some calculations have shown a small degree of d-orbital population, though not to the extent of forming significant sp³d or sp³d² hybrids. open.ac.uklsu.edu For fluoro-organosilanes, the high electronegativity of fluorine can influence the electronic environment at the silicon center, but the primary bonding can be well-described by s and p orbitals. open.ac.uk The stability of pentacoordinate silicon species is now often explained by three-center, four-electron (3c-4e) bonds rather than extensive d-orbital hybridization. lsu.edu

Natural Bond Orbital (NBO) Analysis and Hyperconjugation

Conformational Landscape and Energetics

The rotation around single bonds in molecules leads to different spatial arrangements of atoms, known as conformations or rotamers. wikipedia.orglibretexts.org The study of the energy associated with these different conformations is called conformational analysis. lumenlearning.com

For this compound, rotation around the Si-Si single bond gives rise to different conformers. The key conformers are typically staggered arrangements, which are generally more stable than eclipsed conformations due to reduced torsional strain. lumenlearning.comlibretexts.org The two primary staggered conformers are the trans (or anti) and gauche forms.

In the trans conformer, the substituents on the two silicon atoms are positioned as far apart as possible. In the case of this compound, this would refer to the dihedral angle between a fluorine atom on one silicon and a hydrogen atom on the other. The gauche conformer represents a staggered arrangement where these groups are closer together. wikipedia.org

The different conformers of a molecule are not equal in energy. wikipedia.org The trans conformer is often, but not always, the most stable due to minimized steric repulsion. lumenlearning.com The energy difference between the trans and gauche conformers dictates their relative populations at equilibrium. wikipedia.org

The rotation from one conformer to another is not free and requires overcoming an energy barrier, which corresponds to the less stable eclipsed conformation. libretexts.org Computational methods can be used to calculate the potential energy surface for the rotation around the Si-Si bond, identifying the energy minima (staggered conformers) and maxima (eclipsed conformers). biomedres.us These calculations provide the energy differences between the stable conformers and the height of the rotational barriers. For halogenated alkanes, it has been noted that electrostatic interactions (dipole-dipole) can significantly influence conformational preferences, with some difluoroalkanes showing a preference for the gauche conformer despite potential steric hindrance. msu.edu

Table 3: Calculated Conformational Energies for this compound (Illustrative) Note: This table is a template for presenting data from conformational analysis studies. The values are placeholders.

| Conformer | Dihedral Angle (F-Si-Si-H) | Relative Energy (kcal/mol) |

| Trans (Anti) | 180° | 0.0 (by definition) |

| Gauche | ~60° | Value |

| Eclipsed (Transition State) | 0° | Value |

| Eclipsed (Transition State) | 120° | Value |

Relative energies are typically given with respect to the most stable conformer.

Absence of the Gauche Effect in Analogous 1,2-Difluorodisilane

The gauche effect, a phenomenon where the gauche conformation (substituents approximately 60° apart) is more stable than the anti conformation (substituents 180° apart), is a well-documented stereoelectronic effect. wikipedia.orgnih.gov This effect is notably observed in molecules like 1,2-difluoroethane (B1293797), where hyperconjugation between the C-H σ bonding orbital and the C-F σ* antibonding orbital stabilizes the gauche isomer. wikipedia.orgnih.gov

However, in the analogous silicon compound, 1,2-difluorodisilane (SiH₂FSiH₂F), theoretical studies have shown that the gauche effect is not present. academicdirect.org Computational investigations using methods such as Møller-Plesset perturbation theory (MP2) and Density Functional Theory (DFT) with the B3LYP functional have consistently indicated that the anti (or trans) rotamer is more stable than the gauche rotamer. academicdirect.org The energy difference between the trans and gauche conformers is relatively small, with MP2 calculations showing the trans rotamer to be more stable by 0.85 kJ/mol. academicdirect.org This preference for the anti conformation in 1,2-dihalogenodisilanes increases with the size of the halogen atom. academicdirect.org

The absence of the gauche effect in 1,2-difluorodisilane suggests that the stabilizing hyperconjugative interactions that dominate in 1,2-difluoroethane are not as significant in its silicon counterpart. This highlights a key difference in the electronic properties of carbon and silicon compounds.

Thermochemical Parameters from Computational Methods

Estimation of Heats of Formation using Isodesmic Reactions

Computational chemistry provides powerful tools for estimating the thermochemical properties of molecules, including their heats of formation (ΔHf°). wayne.edunsf.gov One of the most reliable methods for this purpose is the use of isodesmic reactions. uni-muenchen.deuni-rostock.de An isodesmic reaction is a hypothetical reaction where the number of bonds of each formal type is conserved on both the reactant and product sides. uni-muenchen.deuni-rostock.de This conservation of bond types leads to a significant cancellation of errors in the quantum mechanical calculations, allowing for more accurate predictions of reaction enthalpies even with less computationally expensive methods. wayne.eduuni-muenchen.de

For this compound (SiH₃SiHF₂), its heat of formation has been estimated using isodesmic reactions at the MP4/6-31G(d)//HF/6-31G(d) level of theory. wayne.edu These calculations, using the G-2 heat of formation of disilane (B73854) as a reference, predicted the heat of formation of this compound to be -174.0 kcal/mol. wayne.edu For comparison, the heat of formation for 1,2-difluorodisilane was estimated to be -166.2 kcal/mol by the same method. wayne.edu

The accuracy of heats of formation derived from isodesmic reactions is highly dependent on the quality of the experimental heats of formation for the reference compounds used in the reaction. uni-muenchen.de

Table 1: Calculated Heats of Formation (ΔHf°) for Fluorodisilanes

| Compound | Method | Heat of Formation (kcal/mol) |

| This compound | Isodesmic Reactions (MP4/6-31G(d)//HF/6-31G(d)) | -174.0 wayne.edu |

| 1,2-Difluorodisilane | Isodesmic Reactions (MP4/6-31G(d)//HF/6-31G(d)) | -166.2 wayne.edu |

| Monofluorodisilane | Isodesmic Reactions (MP4/6-31G(d)//HF/6-31G(d)) | -73.4 wayne.edu |

Zero-Point Energy (ZPE) Corrections in Energetic Calculations

In any ab initio electronic structure calculation, the resulting energy corresponds to a stationary nucleus at 0 Kelvin. However, even at absolute zero, molecules possess a residual vibrational energy known as the zero-point energy (ZPE). numberanalytics.comwikipedia.org This energy arises from the Heisenberg uncertainty principle, which dictates that a quantum mechanical system can never have a precisely defined position and momentum simultaneously. wikipedia.org Therefore, for accurate energetic calculations, such as determining reaction barriers and heats of formation, it is crucial to account for the ZPE. numberanalytics.comosti.gov

The ZPE is calculated from the vibrational frequencies of the molecule, which are typically obtained through a frequency calculation after a geometry optimization. osti.gov The total energy of the molecule is then corrected by adding the ZPE. In studies of the thermal decomposition of fluorinated disilanes, including this compound, zero-point energy corrections have been routinely applied. wayne.edu For instance, in these studies, electron correlation contributions were calculated at the MP4/6-31G* level, and the zero-point energies were determined at the HF/3-21G level. wayne.edu These corrections are essential for obtaining reliable values for activation energies and reaction enthalpies. numberanalytics.comresearchgate.net

Advanced Theoretical Models in Mechanistic Studies

Principle of Maximum Hardness and Chemical Potential Analysis

The Principle of Maximum Hardness (MHP), proposed by Pearson, states that "molecules arrange themselves so as to be as hard as possible". iisc.ac.inrsc.org Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. nih.gov A related concept is chemical potential (μ), which describes the tendency of electrons to escape from a system. libretexts.orgiitd.ac.in These concepts, rooted in Density Functional Theory (DFT), provide a framework for understanding chemical reactivity and stability. nih.govum.edu.mt

In the context of reaction mechanisms, the MHP suggests that for a given reaction, the products will generally be harder than the reactants. rsc.orgnih.gov This principle has been tested for a wide variety of chemical reactions, with studies showing it holds true for a significant percentage of exothermic reactions. nih.govum.edu.mt The analysis of changes in chemical hardness and chemical potential along a reaction pathway can provide insights into the reaction's feasibility and the stability of the species involved. iitd.ac.innih.gov While specific applications of MHP and chemical potential analysis to this compound are not extensively detailed in the provided context, these theoretical tools are generally applicable to understanding its reaction mechanisms, such as its thermal decomposition pathways. wayne.eduresearchgate.net

Reaction Path Determination and Transition State Geometries

Understanding the mechanism of a chemical reaction requires identifying the path of lowest energy connecting reactants and products, known as the reaction path. wayne.edu The highest point on this path corresponds to the transition state, which is a first-order saddle point on the potential energy surface. wikipedia.org Determining the geometry of the transition state is crucial for calculating the activation energy of the reaction. wayne.edu

For the thermal decomposition of this compound (SiH₃SiHF₂), computational studies have been performed to map out the various possible reaction channels. wayne.edu These studies involve optimizing the geometries of the reactants, products, and, most importantly, the transition states for each potential decomposition pathway. wayne.edu The calculations for fluorinated disilanes were carried out by optimizing structures at the HF/3-21G and HF/6-31G* levels of theory. wayne.edu

The decomposition of this compound has several competing channels. The calculated barriers for decomposition into SiH₂F₂ + SiH₂, SiHF₂SiH + H₂, and SiH₃F + SiHF are found to be very close in energy. wayne.edu In contrast, the pathway leading to SiH₃ + SiF₂ is considerably higher in energy. wayne.edu These findings demonstrate the power of computational methods in elucidating complex reaction mechanisms and predicting the most likely decomposition routes.

Table 2: Investigated Decomposition Channels for this compound

| Reactant | Products | Relative Barrier Height |

| SiH₃SiHF₂ | SiH₂F₂ + SiH₂ | Close in energy to other primary channels wayne.edu |

| SiH₃SiHF₂ | SiHF₂SiH + H₂ | Close in energy to other primary channels wayne.edu |

| SiH₃SiHF₂ | SiH₃F + SiHF | Close in energy to other primary channels wayne.edu |

| SiH₃SiHF₂ | SiH₃ + SiF₂ | Considerably higher wayne.edu |

Chemical Reactivity and Mechanistic Studies of 1,1 Difluorodisilane

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of 1,1-difluorodisilane involves several potential reaction channels, with the relative energetics of these pathways dictating the primary decomposition products. Computational studies have provided insights into these mechanisms.

Investigations into the thermal decomposition of this compound (SiH₃SiHF₂) reveal that several unimolecular decomposition channels have similar energy barriers, while others require significantly more energy. Specifically, the pathways leading to the formation of SiH₂F₂ + SiH₂, SiHF₂SiH + H₂, and SiH₃F + SiHF are reported to have barriers that are very close in energy researchgate.netwayne.eduwayne.eduresearchgate.net. In contrast, the decomposition channel yielding SiH₄ + SiF₂ is characterized by a considerably higher energy barrier researchgate.netwayne.eduwayne.eduresearchgate.net.

| Decomposition Channel | Relative Barrier Energy |

| SiH₂F₂ + SiH₂ | Low |

| SiHF₂SiH + H₂ | Low |

| SiH₃F + SiHF | Low |

| SiH₄ + SiF₂ | Higher |

Silylene extrusion is identified as a significant decomposition pathway for fluorinated disilanes, including this compound researchgate.netwayne.edu. Studies indicate that silylene extrusion pathways are generally favored over those involving the elimination of hydrogen fluoride (B91410) (HF) or the homolytic cleavage of the silicon-silicon (Si-Si) bond researchgate.netwayne.eduresearchgate.net.

The homolytic cleavage of the Si-Si bond in this compound represents a potential decomposition route. However, the energetic barriers associated with this process are considered considerably higher when compared to H₂ elimination or silylene extrusion pathways researchgate.netwayne.eduresearchgate.net. The energy required for homolytic bond cleavage is quantified by the bond dissociation energy (BDE), which is a measure of bond strength chemistrysteps.comlibretexts.org. While general Si-Si bond BDEs are around 300 kJ/mol encyclopedia.pub, specific values for the Si-Si bond in this compound are not detailed in the examined literature.

Elimination reactions, particularly the loss of hydrogen fluoride (HF), are also considered in the thermal decomposition of this compound. The activation barriers for HF elimination are reported to be considerably higher than those for H₂ elimination or silylene extrusion wayne.eduresearchgate.net. For related fluorinated ethanes, the 1,1-HF elimination channel has been associated with threshold energies around 73 ± 2 kcal mol⁻¹ (approximately 305 kJ mol⁻¹) nih.gov. The strong carbon-fluorine (C-F) bond makes HF elimination generally less facile compared to other elimination processes siue.edu. In some fluorinated organic compounds, mechanisms involving carbanion intermediates, such as the E1cB mechanism, can facilitate HF elimination, particularly when beta hydrogens are rendered acidic by the electronegativity of fluorine siue.edu.

Homolytic Cleavage of the Si-Si Bond and its Energetic Barriers

Photo-Induced Electron Transfer Reactions

Photo-induced electron transfer (PET) is a process where a molecule absorbs light, becoming excited, and then transfers an electron to or from another species wikipedia.orgrsc.orgnih.gov. This can lead to the formation of radical ions and subsequent chemical transformations.

Studies on photo-induced electron transfer reactions involving organosilanes in the presence of methanol (B129727) and tetrafluoroborate (B81430) anion (BF₄⁻) have been reported. However, the literature specifically describes the formation of 1,2-difluorodisilane from certain cyclic disilanes (7,8-Disilabicyclo[2.2.2]octadiene derivatives) under these conditions oup.comresearchgate.netresearchgate.netuec.ac.jp. Direct experimental evidence or detailed mechanistic studies concerning the photo-induced electron transfer reactions of This compound with methanol and BF₄⁻ are not prominently featured in the provided search results. Therefore, while PET is a known reaction class for organosilanes, its specific application and mechanism with this compound under these conditions remain subjects for further investigation.

Synthetic Methodologies for 1,1 Difluorodisilane and Its Derivatives

Precursor Chemistry for Fluorinated Silanes

The synthesis of fluorinated silanes, which can serve as precursors for disilanes, typically involves the fluorination of chlorosilanes or other silicon halides. Various fluorinating agents are employed, including alkali metal fluorides (like KF or CsF), hexafluorosilicates (e.g., sodium or ammonium (B1175870) hexafluorosilicate), and specialized reagents like pyridinium (B92312) poly(hydrogen fluoride) or tin(IV) fluoride (B91410) nih.govnih.govmit.eduwikipedia.orgresearchgate.netosti.govgoogle.com. These reactions often proceed via nucleophilic substitution of chlorine atoms by fluorine. For instance, chlorosilanes can be converted to fluorosilanes using reagents like ammonium hexafluorosilicate, which is noted for its efficacy with hindered chlorosilanes and its preservation of Si-H, Si-Si, or Si-O-Si linkages nih.govmit.eduwikipedia.org. The strength of the Si-F bond makes fluorosilanes generally more stable and reactive under ionic conditions compared to their chlorinated counterparts researchgate.net.

Synthetic Approaches Involving Halogenated Disilanes

Halogenated disilanes are key intermediates for accessing a wide array of disilane (B73854) derivatives. The formation of the Si-Si bond is central to these synthetic strategies.

Wurtz-type Coupling: A fundamental method for Si-Si bond formation is the reductive coupling of halosilanes using alkali metals (e.g., lithium, sodium) or other reactive metals (e.g., magnesium, zinc) mit.eduwikipedia.orgosti.govchemrxiv.orgwikipedia.orglsu.edursc.orgresearchgate.net. This process, analogous to the Wurtz reaction in organic chemistry, often proceeds via metalated silane (B1218182) intermediates or radical species, leading to the formation of symmetrical or unsymmetrical disilanes mit.eduwikipedia.orgchemrxiv.orgdtic.mil. For example, the reaction of chlorosilanes with lithium in solvents like THF can generate silyl (B83357) anions that couple to form disilanes chemrxiv.orgdtic.mil. Electrochemical reduction of chlorosilanes also provides an efficient route to disilanes and oligosilanes by generating silyl anion intermediates under milder conditions than traditional Wurtz coupling osti.govchemrxiv.orgresearchgate.net.

Reduction of Halogenated Disilanes: Pre-formed halogenated disilanes, such as hexachlorodisilane, can be reduced to disilane (Si₂H₆) using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or mixtures of lithium hydride (LiH) and LiAlH₄ google.comacs.orggoogle.com. These reductions are typically carried out in ethereal solvents.

Functionalization of Halogenated Disilanes: Halogenated disilanes themselves can be transformed into various functionalized derivatives. For example, tetrachlorodisilanes can be converted to tetraaminodisilanes via ammonolysis or to tetrafluorodisilanes using reagents like Me₃SnF researchgate.net. The synthesis of mixed halodisilanes is also achievable through processes like triflation followed by reaction with alkali metal halides researchgate.net.

The reductive coupling of chlorofluorosilanes represents a potential pathway to 1,1-difluorodisilane. Applying lithium reduction to a precursor containing both Si-Cl and Si-F bonds, or a mixed chlorofluorosilane, could facilitate the formation of the Si-Si bond. While direct literature examples for the synthesis of this compound via lithium reduction of specific chlorofluorosilanes are not extensively detailed in the provided search results, the general methodology for reductive coupling of halosilanes is well-established chemrxiv.orgdtic.mil. The synthesis of mixed halodisilanes through triflation followed by halide exchange (including fluoride) suggests that controlled introduction of fluorine into disilane structures is feasible researchgate.net.

Organosilicon Compound Synthesis Strategies

Beyond the direct formation of the disilane backbone, broader strategies in organosilicon chemistry are relevant for synthesizing and functionalizing these compounds.

The formation of Si-Si bonds is a cornerstone of disilane synthesis. Key methods include:

Reductive Coupling of Halosilanes: As discussed above, this is a primary route, utilizing alkali metals, electrochemical reduction, or other reducing agents to couple halosilanes mit.eduwikipedia.orgosti.govchemrxiv.orgdtic.milresearchgate.net.

Silylene Insertion: Silylenes, generated from precursors like cyclotrisilanes, can insert into Si-H or Si-X (X=halide) bonds to form disilanes mit.eduthieme-connect.de.

Nucleophilic Coupling: The reaction of a metalated silane with a halosilane offers another avenue for Si-Si bond formation, particularly for creating unsymmetrical disilanes mit.edu.

Hydrosilylation is a crucial reaction in organosilicon chemistry where a Si-H bond adds across an unsaturated bond (e.g., C=C, C≡C) in the presence of a catalyst, typically a transition metal complex osti.gov. While not directly forming the Si-Si bond of a disilane backbone, hydrosilylation is vital for functionalizing silanes and disilanes, allowing for the introduction of organic groups or the creation of more complex silicon-containing molecules. This reaction is widely used to synthesize organosilicon compounds with diverse applications in materials science and organic synthesis osti.gov.

Si-Si Bond Formation Methods

Derivatization and Functionalization Strategies

Compound List:

this compound (SiH₃SiHF₂)

Hexachlorodisilane (Si₂Cl₆)

Disilane (Si₂H₆)

Chlorosilanes

Fluorosilanes

Halogenated Disilanes

Chlorofluorosilanes

Silyl halides

Metalated silanes

Silylenes

Tetrafluorodisilanes

Formation of Difluorodisilane in Electron Transfer Reactions

Direct synthetic routes for this compound specifically utilizing electron transfer (ET) reactions were not identified within the scope of the provided research findings. While electron transfer is a fundamental process in chemistry, governing a wide array of reactions from biological redox processes to organic synthesis bhu.ac.inossila.comprinceton.edunih.govacs.org20.210.105nih.gov, its application to the direct formation of this compound was not explicitly detailed in the reviewed literature. One study mentions difluorodisilane in the context of a reaction involving benzophenone (B1666685) and electron transfer (ET) scispace.com, suggesting its participation in such processes, but not its synthesis via ET.

Synthesis of Hexacoordinated Oligosilanes

The synthesis of hexacoordinated silicon compounds, including oligosilane derivatives, has been an active area of research, often employing chelating ligands to achieve higher coordination numbers at the silicon center. These methodologies highlight the versatility of silicon chemistry beyond its typical tetrahedral coordination.

Hexacoordinated Silicon Complexes with Chelating Ligands

Several studies have demonstrated the formation of hexacoordinated silicon complexes through the reaction of silicon precursors with multidentate ligands. For instance, salen-type ligands, which are tetradentate O,N,N,O donors, have been widely used. The reaction of silicon halides, such as SiCl4, with these ligands can yield hexacoordinated silicon complexes with distorted octahedral geometries researchgate.netresearchgate.net. For example, complexes like (salen*)SiF2 and SiCl4(4-azidopyridine)2 have been synthesized, where the silicon atom is octahedrally coordinated by the chelating ligand and additional axial ligands researchgate.netresearchgate.netmdpi.com. These complexes often exhibit stability towards hydrolysis and thermal decomposition researchgate.net.

Furthermore, other chelating ligands, such as CNC-diphenylpyridine (DPP) and various (N,N′,N′,N)-chelating systems, have also been employed to create hexacoordinated silicon complexes with SiC4N2 skeletons or similar coordination environments researchgate.netmdpi.com. These reactions typically involve silicon precursors like SiCl4 or diorganosilicon compounds, leading to stable, hypercoordinated silicon species researchgate.netmdpi.com.

Synthesis of Difluorinated Oligosilane Derivatives and Hexacoordinated Oligosilane Backbones

Research has also extended to the synthesis of difluorinated oligosilane derivatives and oligosilanes featuring hexacoordinated silicon backbones. For example, compounds such as 1,ω-Bis[8-(dimethylamino)-1-naphthyl]-1,ω-difluorotrisilane and its tetrasilane analogue have been prepared, showcasing the synthesis of difluorinated oligosilanes researchgate.net.

In addition, oligosilanes incorporating hexacoordinated silicon atoms within their main chain have been synthesized. This can be achieved by using monomers like Si(salen)(NCS)2, which, through Wurtz-type coupling reactions, can form linear oligosilanes with a hexacoordinated silicon backbone, yielding structures such as SCN-Si(salen)-NCS, where 'n' ranges from 2 to 8 researchgate.net. These methods highlight the potential to construct complex oligosilane architectures with silicon atoms in higher coordination states.

Data Tables

The following tables summarize key findings related to the synthesis of hexacoordinated silicon compounds and difluorinated oligosilanes.

Table 1: Synthesis of Hexacoordinated Silicon Complexes with Chelating Ligands

| Ligand Type | Silicon Precursor | Example Complex | Key Features / Synthesis Route | Source |

| Salen-type (O,N,N,O) | Si(NCS)4 | [Si(salen)(NCS)2] | Monomer for oligosilane synthesis; octahedral Si coordination. Prepared from H2salen and Si(NCS)4. | researchgate.net |

| Salen-type (O,N,N,O) | SiCl2 precursor | (salen*)SiF2 | Octahedral Si coordination. Prepared from (salen')SiCl2 and ZnF2. | researchgate.netresearchgate.net |

| Pyridine derivatives | SiCl4 | SiCl4(4-azidopyridine)2 | Octahedral Si coordination with trans-arrangement of N-donors. Formed from SiCl4 and 4-azidopyridine. | mdpi.com |

| CNC-diphenylpyridine | SiCl4 | Si(DPP)2 | SiC4N2 skeleton; distorted octahedral geometry. Stable in air, water, heat, acids, and bases. | researchgate.net |

| (N,N′,N′,N)-chelating | SiCl2Ph2 | LSiPh2 | Hexacoordinate Si; sensitive to light. Synthesized in the dark. | mdpi.com |

Advanced Research Avenues and Potential Applications in Materials Science

Theoretical Materials Design and Computational Materials Science

Computational materials science is an interdisciplinary field that employs computer simulations and mathematical models to analyze material behavior, predict properties, and design new materials numberanalytics.commendeley.comamazon.in. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are used to study electronic structures and atomic interactions numberanalytics.comamazon.in. These computational approaches are vital for understanding the fundamental properties of chemical compounds and exploring their potential applications in materials science. While specific computational studies on this compound were not detailed in the provided search results, such methods could be applied to investigate its electronic structure, reactivity, thermal stability, and potential interactions in CVD or etching processes. Theoretical studies can guide the design of novel silicon-based materials by predicting the properties of compounds like this compound and its derivatives before experimental synthesis, thereby accelerating materials discovery and development numberanalytics.comamazon.ineuropean-mrs.com.

Predictive Modeling for Novel Material Formulations

Predictive modeling, often integrated with machine learning (ML) and high-throughput screening, offers a powerful approach to discover and design new materials incorporating fluorosilanes like this compound. These methods enable the rapid exploration of vast chemical spaces by learning relationships between composition, structure, and desired properties annualreviews.orgacs.orgaip.orgaip.org. By training ML models on existing materials data, researchers can predict the properties of hypothetical compounds or formulations containing this compound, accelerating the identification of candidates for specific applications. For instance, ML algorithms can be utilized to optimize material compositions for enhanced thermal stability, mechanical strength, or electronic conductivity, leveraging the unique bonding characteristics introduced by silicon-fluorine interactions researchgate.netresearchgate.net. The development of predictive models for material formulation is crucial for efficiently navigating the complex design space and identifying promising avenues for materials innovation acs.orgaip.org.

Integration of Quantum Chemical Methods in Materials Research and Engineering

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure, bonding, and reactivity of molecules and materials at the atomic level researchgate.netresearchgate.netrsc.orgnih.govmit.edumdpi.comfrontiersin.org. For this compound and related fluorosilanes, these methods can elucidate the nature of Si-F and Si-Si bonds, predict reaction pathways, and determine energy barriers for decomposition or incorporation into larger structures researchgate.netresearchgate.netrsc.orgnih.govfrontiersin.orgacs.orgwayne.edunih.gov. Such detailed insights are invaluable for materials engineering, as they inform the design of synthesis routes and predict how the incorporation of fluorine and silicon will influence the bulk properties of derived materials. For example, DFT studies are used to analyze the fluorination of silicon surfaces, providing critical data on reaction mechanisms and energy landscapes relevant to surface modification and thin-film deposition processes researchgate.netresearchgate.netrsc.orgnih.gov. The application of these rigorous theoretical frameworks allows for a deeper comprehension of the fundamental interactions governing the behavior of fluorosilicon-based materials researchgate.netmit.edumdpi.com.

Advanced Computational Techniques for Material Property Prediction

Beyond fundamental electronic structure calculations, advanced computational techniques like Molecular Dynamics (MD) simulations and machine learning-driven property prediction are indispensable for forecasting material performance annualreviews.orgresearchgate.netfrontiersin.orgaps.orgaimspress.comarxiv.orgoaepublish.commdpi.comarxiv.orgmdpi.comdntb.gov.uaresearchgate.netacs.org. MD simulations, for instance, can mimic the dynamic behavior of materials at the atomic scale, enabling the prediction of mechanical properties such as Young's modulus, bulk modulus, and shear modulus, as well as thermal transport properties like thermal conductivity frontiersin.orgaimspress.comarxiv.orgmdpi.commdpi.comresearchgate.net. By employing interatomic potentials, often derived from DFT calculations or machine learning, these simulations can explore temperature-dependent behavior and complex phenomena like viscoelasticity frontiersin.orgaimspress.commdpi.com. Machine learning, in particular, is revolutionizing property prediction by creating surrogate models that can rapidly forecast properties like density, energy, and thermal conductivity, often with accuracy comparable to first-principles methods but at a fraction of the computational cost annualreviews.orgaip.orgresearchgate.netaps.orgarxiv.orgarxiv.orgmdpi.comacs.org. These techniques are essential for predicting how this compound-derived materials will perform under various operational conditions, guiding the selection and optimization of materials for specific applications.

Future Directions in Fluorodisilane (B576513) Research

The future of fluorodisilane research, with a specific focus on compounds like this compound, lies in the continued synergy between advanced computational modeling and experimental validation. Key future directions include:

The ongoing advancements in computational tools will undoubtedly accelerate the discovery and application of novel materials derived from or incorporating this compound, opening new frontiers in materials science and engineering.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-difluorodisilane, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound typically involves fluorination of disilane precursors (e.g., chlorodisilanes) using fluorinating agents like SbF₃ or HF. Optimization requires monitoring reaction kinetics under inert atmospheres and varying parameters such as temperature (80–120°C), stoichiometry, and catalysts (e.g., AlCl₃). Stability during synthesis is critical; intermediates should be characterized via <sup>29</sup>Si NMR and IR spectroscopy to confirm fluorination efficiency and byproduct formation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its acute toxicity (oral, dermal) and respiratory hazards (H335), handling requires:

- Engineering controls : Use fume hoods with ≥0.5 m/s airflow.

- PPE : Nitrile gloves, sealed goggles, and respirators with organic vapor cartridges.

- Storage : Under inert gas (Ar/N₂) at 2–8°C to prevent decomposition.

- Spill management : Neutralize with dry sand; avoid water to prevent HF release .

Q. How should spectroscopic data (e.g., NMR, IR) for this compound be presented to ensure reproducibility?

- Methodological Answer : Report chemical shifts (<sup>19</sup>F NMR: δ -120 to -150 ppm; <sup>29</sup>Si NMR: δ -10 to -30 ppm) with reference standards (e.g., TMS for Si). IR peaks for Si-F bonds (800–1000 cm⁻¹) must include baseline correction and deconvolution details. Tabulate data with error margins and instrument parameters (e.g., resolution, scan counts) to enable cross-validation .

Advanced Research Questions

Q. How can contradictions between computational and experimental thermochemical data for this compound be resolved?

- Methodological Answer : Discrepancies in heats of formation (e.g., G-2 calculations vs. experimental values) arise from approximations in density functional theory (DFT). To resolve:

- Use isodesmic reactions to balance systematic errors.

- Apply higher-level methods (e.g., CCSD(T)/CBS) for improved accuracy.

- Re-evaluate experimental setups (e.g., calorimetry) for purity and side reactions.

- Example: G-2 overestimates ∆Hf by ~10 kcal/mol; CCSD(T) reduces this gap .

Q. What frameworks guide hypothesis formulation for studying this compound’s reactivity?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies on fluorination kinetics under controlled pressures.

- Novelty : Explore Si-F bond activation via transition-metal catalysts.

- Ethical : Mitigate HF emissions using scrubbers.

- Avoid vague questions (e.g., "How reactive is it?") in favor of mechanistic inquiries (e.g., "Does steric hindrance affect Si-F bond cleavage?") .

Q. What strategies identify knowledge gaps in this compound research?

- Methodological Answer : Conduct a systematic review using databases (SciFinder, Reaxys) with keywords (e.g., "halodisilane decomposition"). Analyze trends:

- Understudied areas : Photolytic decomposition pathways.

- Contradictions : Conflicting reports on thermal stability (TGA vs. DFT).

- Meta-analysis : Compare activation energies from 5+ studies to highlight outliers .

Q. How can computational models predict this compound’s behavior in novel applications (e.g., semiconductor precursors)?

- Methodological Answer :

- Molecular dynamics (MD) : Simulate surface adsorption on Si(100) wafers.

- QSPR models : Correlate Si-F bond length (1.55–1.60 Å) with volatility.

- Benchmarking : Validate against experimental vapor pressure data (e.g., 10–50 mmHg at 25°C) .

Data Presentation Guidelines

Table 1 : Key Thermochemical Data for this compound

| Property | Experimental Value | Computational (G-2) | Deviation |

|---|---|---|---|

| ∆Hf (kcal/mol) | -174.0 | -184.2 | +10.2 |

| Si-F Bond Energy (kcal/mol) | 120 ± 5 | 135 | +15 |

| Decomposition T (°C) | 200–250 | 180–220 (MD) | -20 |

Source : Compiled from theoretical and experimental studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.